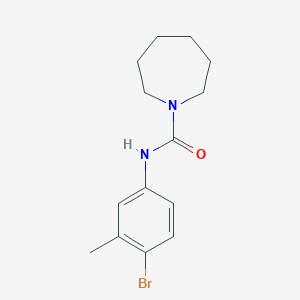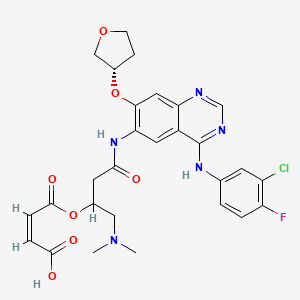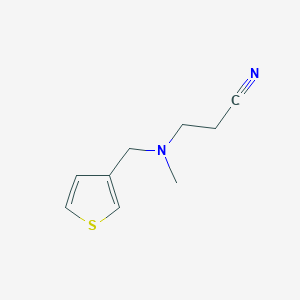![molecular formula C17H18N4O B14916100 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B14916100.png)
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a complex heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 3-methyl-1H-pyrazole-5-amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid or triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, enzyme inhibitor, and anti-inflammatory drug.
Materials Science: It is used in the development of fluorescent probes and organic light-emitting devices due to its photophysical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, enhancing its fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and enzyme inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Pyrazolo[1,5-a]pyrimidine derivatives: Used in the development of fluorescent probes and materials.
Uniqueness
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is unique due to its specific structural features, which confer distinct photophysical properties and biological activities. Its ability to undergo various chemical reactions and serve as a versatile building block further distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C17H18N4O |
|---|---|
Poids moléculaire |
294.35 g/mol |
Nom IUPAC |
11-(4-methoxyphenyl)-10-methyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine |
InChI |
InChI=1S/C17H18N4O/c1-10-15(11-6-8-12(22-2)9-7-11)20-21-16(18)13-4-3-5-14(13)19-17(10)21/h6-9H,3-5,18H2,1-2H3 |
Clé InChI |
JPDVZDZPNRREIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2N=C3CCCC3=C(N2N=C1C4=CC=C(C=C4)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


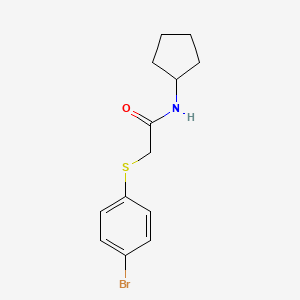
![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)
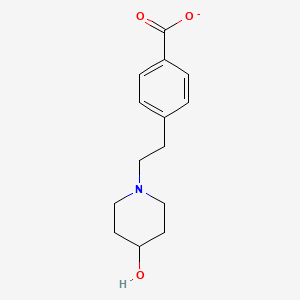
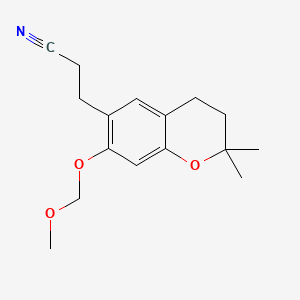

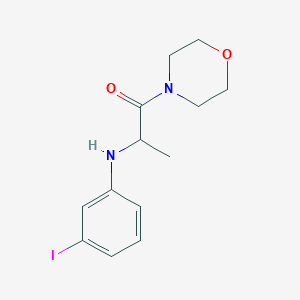
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)
